molecular formula C12H23NO3 B2749861 Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate CAS No. 2287286-36-4

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Cat. No.: B2749861
CAS No.: 2287286-36-4
M. Wt: 229.32
InChI Key: FQLVAZBMOVZHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate is an organic compound with the molecular formula C12H23NO3. It is a useful compound in various research fields, particularly in life sciences. The compound features a tert-butyl ester group and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 6,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The morpholine ring and ester group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)carbamate
  • Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)propanoate

Uniqueness

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate is unique due to its specific combination of a tert-butyl ester and a morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where these characteristics are advantageous.

Properties

IUPAC Name

tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)6-9-7-13-8-12(4,5)15-9/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLVAZBMOVZHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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